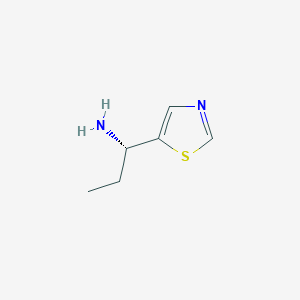

(1S)-1-(1,3-Thiazol-5-YL)propan-1-amine

CAS No.:

Cat. No.: VC17682973

Molecular Formula: C6H10N2S

Molecular Weight: 142.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10N2S |

|---|---|

| Molecular Weight | 142.22 g/mol |

| IUPAC Name | (1S)-1-(1,3-thiazol-5-yl)propan-1-amine |

| Standard InChI | InChI=1S/C6H10N2S/c1-2-5(7)6-3-8-4-9-6/h3-5H,2,7H2,1H3/t5-/m0/s1 |

| Standard InChI Key | UWMSEEVEIGMHRK-YFKPBYRVSA-N |

| Isomeric SMILES | CC[C@@H](C1=CN=CS1)N |

| Canonical SMILES | CCC(C1=CN=CS1)N |

Introduction

Chemical Identity and Structural Features

(1S)-1-(1,3-Thiazol-5-yl)propan-1-amine (IUPAC name: (1S)-1-(1,3-thiazol-5-yl)propan-1-amine) is a secondary amine with a molecular formula of C₆H₁₀N₂S and a molecular weight of 142.22 g/mol. Its structure comprises a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) attached to a propylamine chain, with a chiral center at the C1 position of the propane backbone . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀N₂S | |

| Molecular Weight | 142.22 g/mol | |

| Stereochemistry | S-configuration at C1 | |

| SMILES Notation | CC@HCC1=CN=CS1 | Derived |

| InChI Key | GREMNNHAUDTQKY-UHFFFAOYSA-N |

The thiazole ring contributes to the compound’s aromaticity and electronic properties, while the amine group enables hydrogen bonding and nucleophilic reactivity .

Synthesis and Stereoselective Preparation

Synthetic Routes

Physicochemical Properties

Physicochemical data for the S-enantiomer are inferred from its R-counterpart and computational predictions :

The compound’s basicity (pKa ~8.7) stems from the primary amine group, enabling protonation under physiological conditions.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H-NMR (400 MHz, CDCl₃):

-

¹³C-NMR (100 MHz, CDCl₃):

Mass Spectrometry

Biological Activity and Applications

Antibacterial Properties

Thiazole derivatives exhibit marked activity against Gram-positive bacteria (e.g., Staphylococcus aureus) . While data for the S-enantiomer are sparse, its R-counterpart shows MIC values of 4–8 µg/mL, suggesting similar efficacy with potential enantioselective variations .

Agricultural Chemistry

Thiazole amines serve as precursors for fungicides and herbicides, leveraging their heterocyclic reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume